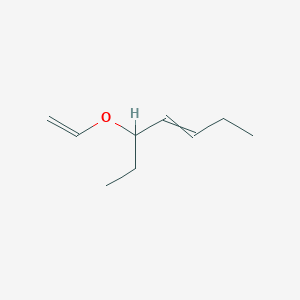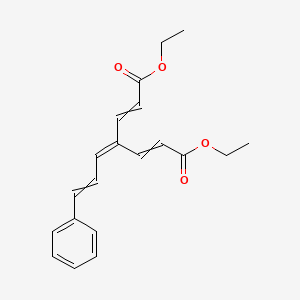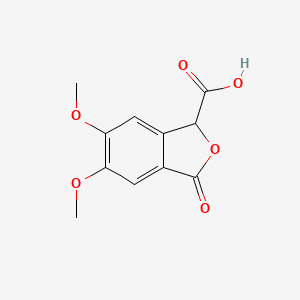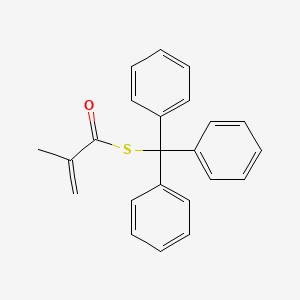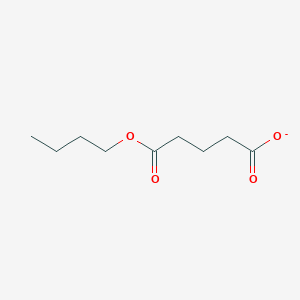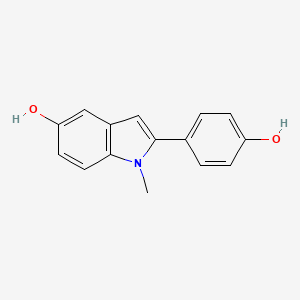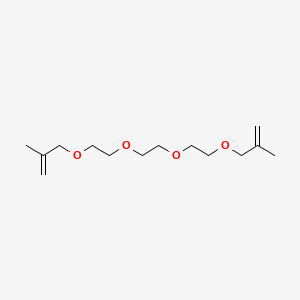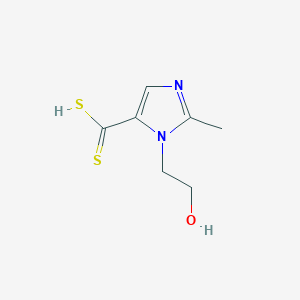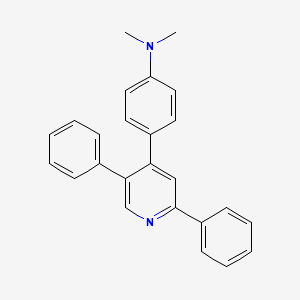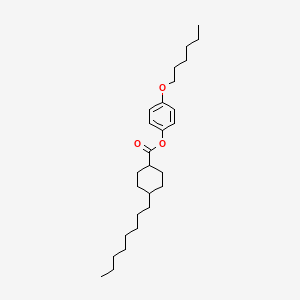
N-(2-Chloroethyl)-N-methylhexadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloroethyl)-N-methylhexadecanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a chloroethyl group and a methyl group attached to a hexadecanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-methylhexadecanamide typically involves the reaction of hexadecanoic acid with N-methyl-2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The industrial production also incorporates purification steps to remove any impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N-methylhexadecanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted amides, while oxidation and reduction reactions can yield different oxidized or reduced derivatives.
Scientific Research Applications
N-(2-Chloroethyl)-N-methylhexadecanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N-methylhexadecanamide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in various biological effects, including the inhibition of enzyme activity or the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroethyl)-N-nitrosoureas: These compounds share the chloroethyl group and are known for their use in cancer treatment.
N-(2-Chloroethyl)-N-methylacetamide: Similar in structure but with a shorter carbon chain, leading to different physical and chemical properties.
Uniqueness
N-(2-Chloroethyl)-N-methylhexadecanamide is unique due to its long hexadecanamide backbone, which imparts specific physical and chemical properties. This makes it suitable for applications where longer carbon chains are advantageous, such as in the production of certain materials and specialty chemicals.
Properties
CAS No. |
92461-31-9 |
|---|---|
Molecular Formula |
C19H38ClNO |
Molecular Weight |
332.0 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-methylhexadecanamide |
InChI |
InChI=1S/C19H38ClNO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)21(2)18-17-20/h3-18H2,1-2H3 |
InChI Key |
BSYDCIBYBYQQHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N(C)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


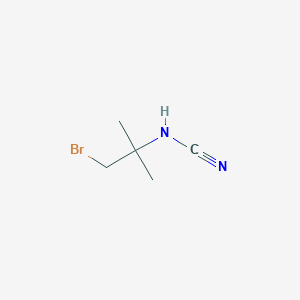
![Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate](/img/structure/B14363721.png)
